molecular formula C19H14ClN3OS B6043589 6-chloro-3-[(1-methyl-1H-imidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(1-methyl-1H-imidazol-2-yl)thio]-4-phenylquinolin-2(1H)-one

Cat. No. B6043589
M. Wt: 367.9 g/mol
InChI Key: CZYYFUXPXVBTSM-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .


Physical And Chemical Properties Analysis

As mentioned earlier, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Imidazole derivatives, including SCHEMBL16112071, serve as essential building blocks in drug discovery. Researchers have exploited their structural versatility to design novel pharmaceutical agents. Notably, imidazole-containing drugs exhibit various activities, such as antibacterial, antiviral, anti-inflammatory, and antitumor effects. Commercially available drugs like clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal) contain the 1,3-diazole ring found in imidazole .

Antimicrobial Properties

Imidazole derivatives possess antibacterial and antifungal activities. SCHEMBL16112071 may contribute to combating infectious diseases by inhibiting microbial growth. Researchers explore these compounds as potential antimicrobial agents .

Anti-Inflammatory Effects

Imidazoles exhibit anti-inflammatory properties. SCHEMBL16112071 could be investigated for its ability to modulate inflammatory pathways, potentially aiding in the treatment of inflammatory conditions .

Anticancer Potential

The imidazole scaffold has attracted attention in cancer research. Researchers explore derivatives for their antitumor effects. SCHEMBL16112071 might be evaluated for its impact on cancer cell proliferation, apoptosis, or angiogenesis .

Antidiabetic Activity

Some imidazole derivatives show promise in managing diabetes. SCHEMBL16112071 could be studied for its potential antidiabetic effects, such as enhancing insulin sensitivity or regulating glucose metabolism .

Functional Materials and Catalysis

Beyond medicinal applications, imidazoles play a role in functional materials and catalysis. Researchers investigate their use in solar cells, dyes, and other optical applications. Additionally, imidazole-based catalysts participate in various chemical transformations .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their specific structures and the biological targets they interact with. Some imidazole derivatives have been found to exert antitumor activity by up-regulating certain proteins and down-regulating others .

Future Directions

The broad range of chemical and biological properties of imidazole has made it an important synthon in the development of new drugs . Future research will likely continue to explore the potential of imidazole derivatives in various therapeutic applications.

properties

IUPAC Name

6-chloro-3-(1-methylimidazol-2-yl)sulfanyl-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-23-10-9-21-19(23)25-17-16(12-5-3-2-4-6-12)14-11-13(20)7-8-15(14)22-18(17)24/h2-11H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYYFUXPXVBTSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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